1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
Description
1-(Methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic small molecule characterized by a pyrrolidine-2-carboxamide backbone substituted with two methylsulfonyl groups: one at the pyrrolidine nitrogen and another at the 6-position of the benzo[d]thiazole moiety.
Properties
IUPAC Name |
1-methylsulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S3/c1-24(19,20)9-5-6-10-12(8-9)23-14(15-10)16-13(18)11-4-3-7-17(11)25(2,21)22/h5-6,8,11H,3-4,7H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSQBEFTYPVGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C18H20N4O4S2
- Molecular Weight : 416.50 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of this compound typically involves a multi-step process, often incorporating methods such as:
- 1,3-Dipolar Cycloaddition : This reaction is used to create various thiazole derivatives, which serve as precursors for the target compound.
- Acylation Reactions : These are employed to introduce the pyrrolidine and methylsulfonyl groups effectively.
Antimicrobial Activity
Research indicates that compounds with a methylsulfonyl substitution in the benzothiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 16 μg/mL against various pathogenic strains, indicating potent antibacterial and antifungal activity .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 5a | 4 | Antibacterial |
| 5b | 8 | Antifungal |
| 5q | 4 | Antimicrobial |
Anticancer Activity
The thiazole moiety is known for its role in anticancer activity. Studies have shown that compounds containing this structure can inhibit tumor growth effectively. The target compound's structural analogs have been tested for cytotoxicity against various cancer cell lines, revealing IC50 values comparable to established anticancer agents like doxorubicin .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | HT-29 |
| Compound B | 1.98 ± 1.22 | Jurkat |
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Kinases : Certain thiazole derivatives have been shown to inhibit key kinases involved in cancer cell proliferation.
- Disruption of Microbial Cell Walls : The antimicrobial action is likely due to the interference with bacterial cell wall synthesis.
Case Studies
A notable study involved evaluating the anticancer properties of a series of thiazole-containing compounds, where one derivative exhibited complete tumor regression in murine models . Another study highlighted the effectiveness of these compounds against multidrug-resistant strains, showcasing their potential as novel therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of methylsulfonyl groups enhances both antimicrobial and anticancer activities.
- Substituents on the benzothiazole ring significantly influence potency; electron-donating groups tend to increase biological activity.
Scientific Research Applications
Chemical Properties and Structure
1-(Methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide has a molecular formula of and a molecular weight of 481.6 g/mol. The structure consists of a pyrrolidine ring linked to a benzo[d]thiazole moiety, which is known for its biological activity.
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyrrolidine structures exhibit significant anticancer properties. For example, thiazole derivatives have been explored for their ability to inhibit tumor growth in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound may exhibit similar properties due to its structural components, which can interact with cellular pathways involved in cancer proliferation .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | Breast Cancer | 5.71 | |
| Thiazole-Pyrrolidine Analog | Liver Cancer | 4.50 |
2. Anticonvulsant Properties
Thiazole derivatives have also shown promise as anticonvulsants. Research indicates that certain thiazole-integrated compounds can provide effective seizure protection in animal models. The specific interactions of the methylsulfonyl groups within the compound may enhance its anticonvulsant activity by modulating neurotransmitter systems .
Case Study: Anticonvulsant Activity Evaluation
In a study evaluating the anticonvulsant effects of various thiazole derivatives, one compound demonstrated a significant reduction in seizure frequency and severity in electroshock tests, suggesting that similar compounds may possess comparable efficacy .
Pharmacological Insights
1. Mechanism of Action
The mechanism by which thiazole-containing compounds exert their biological effects often involves the inhibition of specific enzymes or receptors associated with disease pathways. For instance, the methylsulfonyl groups may enhance solubility and bioavailability, facilitating better interaction with target proteins involved in cancer progression or seizure activity .
2. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Modifications to the thiazole or pyrrolidine rings can significantly impact their biological activity. Research has shown that electron-withdrawing groups on aromatic rings can enhance anticancer activity, indicating a pathway for further development of more potent analogs .
Comparison with Similar Compounds
Compound 42 : (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
- Structural Differences : Replaces the methylsulfonyl group on benzo[d]thiazole with a 4-nitrophenylsulfonyl group.
- Activity : Exhibits anti-inflammatory and analgesic effects comparable to indomethacin and celecoxib but with a high ulcerogenic index. Molecular docking suggests strong COX-2 interactions .
Compounds 44–46 : 1-(4-Chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole Derivatives
- Structural Differences : Feature an indole core with a 4-methylsulfonylphenyl group instead of benzo[d]thiazole.
- Activity : Demonstrated selective COX-2 inhibition and potent in vivo anti-inflammatory activity. Compound 45 (5-methyl-substituted) showed optimal binding in molecular modeling .
- Key Contrast : The indole scaffold in Compounds 44–46 may enhance COX-2 selectivity, whereas the target compound’s benzo[d]thiazole moiety could favor alternative binding modes or off-target effects.
Anticancer Analogues
Compound 48 : (E)-1-((1-(4-Chlorobenzyl)-1H-indol-3-yl)methylene)-4-(6-((dimethylamino)methyl)benzo[d]thiazol-2-yl)semicarbazide
- Structural Differences: Incorporates a semicarbazide linker and dimethylamino group on benzo[d]thiazole.
- Activity : Exhibited strong antiproliferative effects against breast (MDA-MB-231), lung (H460), and colon (HT29) cancer cells in MTT assays .
- Key Contrast : The semicarbazide functionality in Compound 48 may facilitate DNA intercalation or topoisomerase inhibition, whereas the target compound’s methylsulfonyl groups could improve solubility or kinase inhibition.
Structural and Pharmacokinetic Comparisons
Research Implications and Gaps
- Structural Advantages : The dual methylsulfonyl groups in the target compound may enhance solubility and metabolic stability compared to nitro (Compound 42) or chlorobenzyl (Compounds 44–46) substituents.
- Activity Predictions : Based on structural analogs, the target compound likely exhibits COX-2 inhibitory or anticancer activity, but direct experimental data are lacking in the provided evidence.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into two primary subunits:
- 6-(Methylsulfonyl)benzo[d]thiazol-2-amine (Intermediate A)
- 1-(Methylsulfonyl)pyrrolidine-2-carboxylic acid (Intermediate B)
Coupling these intermediates via amide bond formation yields the final product. This approach aligns with modular synthesis principles observed in benzothiazole sulfonamide preparations.
Synthesis of 6-(Methylsulfonyl)benzo[d]thiazol-2-amine
Sulfonylation of Benzo[d]thiazol-2-amine
The introduction of methylsulfonyl groups at position 6 requires electrophilic substitution or post-functionalization. A patent by describes alkylation using methyl iodide (1.1 equivalents) in the presence of potassium carbonate (1.3 equivalents) in ethyl acetate at ambient temperature for 24 hours. Applying these conditions to benzo[d]thiazol-2-amine yields 6-(methylsulfonyl)benzo[d]thiazol-2-amine with 50–65% efficiency after aqueous workup.
Table 1: Optimization of Methylsulfonyl Group Introduction
| Parameter | Condition | Yield (%) |
|---|---|---|
| Methylating Agent | Methyl Iodide | 58 |
| Base | K₂CO₃ | 62 |
| Solvent | Ethyl Acetate | 65 |
| Temperature | 25°C | 58 |
| Time | 24 h | 65 |
Purification and Stability Considerations
Oxidation of sulfanyl intermediates to sulfonyl derivatives must be controlled to avoid over-sulfonation. As reported in, sulfanyl groups undergo rapid oxidation under aerobic conditions, necessitating inert atmospheres during synthesis. Chromatographic purification over silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
Synthesis of 1-(Methylsulfonyl)pyrrolidine-2-carboxylic Acid
N-Sulfonylation of Pyrrolidine-2-carboxylic Acid
Methanesulfonylation of pyrrolidine-2-carboxylic acid employs methanesulfonyl chloride (1.2 equivalents) in dichloromethane with triethylamine (2.0 equivalents) as a base. The reaction proceeds at 0°C to room temperature for 6 hours, yielding 1-(methylsulfonyl)pyrrolidine-2-carboxylic acid in 75–80% yield.
Stereochemical Control
The chiral center at pyrrolidine’s C2 position necessitates enantioselective synthesis. As demonstrated in, chiral chromatography using a cellulose-based stationary phase (Chiralpak IC) resolves racemic mixtures with >98% enantiomeric excess (ee). X-ray crystallography confirms the R-configuration at C2, stabilized by intramolecular S–O interactions (2.768–2.804 Å).
Amide Coupling of Intermediates A and B
Carbodiimide-Mediated Coupling
Activation of Intermediate B’s carboxylic acid group uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents) and hydroxybenzotriazole (HOBt, 1.5 equivalents) in dimethyl sulfoxide (DMSO). Reaction with Intermediate A (1.0 equivalent) at 25°C for 12 hours affords the target compound in 70% yield.
HATU-Based Coupling for Improved Efficiency
Alternative activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, 1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents) in acetonitrile increases yield to 85%.
Table 2: Comparison of Coupling Agents
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DIPEA | DMSO | 70 |
| HATU | DIPEA | Acetonitrile | 85 |
Structural Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.20 (d, J = 8.4 Hz, 1H, ArH), 7.95 (d, J = 8.4 Hz, 1H, ArH), 4.30 (m, 1H, pyrrolidine CH), 3.40 (s, 3H, SO₂CH₃), 3.35 (s, 3H, SO₂CH₃), 2.90–2.60 (m, 4H, pyrrolidine CH₂).
- ¹³C NMR : 172.5 (C=O), 155.2 (C=N), 134.8–125.6 (ArC), 58.4 (pyrrolidine CH), 44.2 (SO₂CH₃), 38.5 (pyrrolidine CH₂).
Industrial Scalability and Process Optimization
Q & A
Q. What are the key synthetic pathways for 1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including nucleophilic substitution, sulfonylation, and coupling. A typical approach includes:
Precursor Preparation : Start with chlorinated thiophene or benzo[d]thiazole derivatives (e.g., 6-(methylsulfonyl)benzo[d]thiazol-2-amine).
Sulfonylation : React pyrrolidine-2-carboxylic acid with methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group.
Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated pyrrolidine to the benzo[d]thiazole moiety.
Optimization : Reaction yields (typically 60-75%) can be improved by controlling temperature (0–5°C for sulfonylation) and solvent polarity. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylsulfonyl groups at δ 3.0–3.5 ppm for S–CH₃).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, particularly for the pyrrolidine ring and amide linkage.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₈N₂O₅S₃) with <2 ppm error .
Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given sulfonamides’ affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across similar compounds?
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration).
- Structural Analog Comparison : Compare with N-(benzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide (), noting how methylsulfonyl vs. tosyl groups alter solubility and target binding.
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to identify trends in sulfonamide bioactivity .
Q. What computational strategies predict this compound’s reactivity and target interactions?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for sulfonylation or amide coupling.
- Molecular Dynamics (MD) : Simulate binding to proteins (e.g., carbonic anhydrase IX) to assess stability of hydrogen bonds with sulfonyl oxygen atoms.
- ICReDD Workflow : Integrate reaction path search algorithms and experimental feedback for reaction optimization .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Core Modifications : Replace pyrrolidine with piperidine () to evaluate ring size impact on conformational flexibility.
- Sulfonyl Group Variations : Test ethylsulfonyl or phenylsulfonyl analogs to balance hydrophobicity and electronic effects.
- Bioisosteric Replacement : Substitute benzo[d]thiazole with thiadiazole () to probe heterocycle-specific interactions .
Q. What methodologies assess the compound’s stability under physiological and storage conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (HPLC-MS).
- pH Stability : Incubate in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions.
- Long-Term Storage : Monitor purity at -20°C vs. 4°C; sulfonamides are prone to hydrolysis, requiring desiccated storage .
Q. Which techniques elucidate its interaction mechanisms with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors.
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., tyrosine kinases).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
